(1-methyl-1H-indazol-6-yl)methanamine

Description

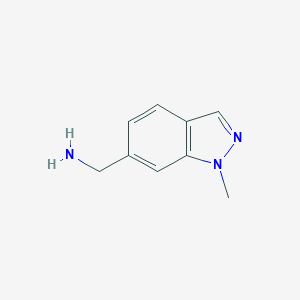

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHZPLZUVGWXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CN)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296402 | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267413-31-0 | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Investigations of 1 Methyl 1h Indazol 6 Yl Methanamine Derivatives

Anticancer Research Applications

Kinase Inhibition Profiles

VEGFR-2 Tyrosine Kinase Targeting (e.g., Axitinib analogues)

The 1-methyl-1H-indazole scaffold, a core component of (1-methyl-1H-indazol-6-yl)methanamine, is a privileged structure in the design of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of the VEGF signaling pathway is a well-established and promising approach in cancer therapy.

A prominent example of a VEGFR-2 inhibitor featuring the indazole core is Axitinib. Axitinib is a potent, multi-target tyrosine kinase inhibitor that targets VEGFR-1, VEGFR-2, and VEGFR-3 at nanomolar or sub-nanomolar concentrations. Its mechanism involves inhibiting angiogenesis and vascular permeability, thereby restricting blood flow to tumors.

Research into Axitinib analogues and other indazole-based derivatives has demonstrated the importance of the indazole moiety for potent VEGFR-2 inhibition. The indazole core often forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase's ATP-binding pocket. For instance, molecular docking studies have shown that the indazole core can form important hydrogen bonds with the amino acid residues Glu-90 and Cys-92 of the kinase hinge region.

In the development of novel VEGFR-2 inhibitors, the 6-position of the indazole ring, where the methanamine group is located in the subject compound, is a key point for substitution to enhance binding affinity and selectivity. For example, a study on 1,4-(disubstituted)-1H-1,2,3-triazoles identified a 6-indazolyl triazole derivative (VH02) as a remarkable inhibitor of VEGFR-2 phosphorylation with an IC₅₀ of 0.56 μM. Molecular modeling revealed that the 6-indazolyl substructure of this compound formed two hydrogen bond interactions with key residues, Glu917 and Cys919, in the front pocket of the VEGFR-2 kinase. This highlights the significance of substitutions at this position for potent inhibitory activity.

Another study focused on designing 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as VEGFR-2 inhibitors. One compound, designated W13, exhibited potent VEGFR-2 inhibition with an IC₅₀ of 1.6 nM and showed significant anti-proliferative activity against HGC-27 tumor cells. This further underscores the viability of the indazole-6-yl scaffold in developing powerful anti-cancer agents targeting VEGFR-2.

Table 1: Inhibitory Activity of Selected Indazole Derivatives Targeting VEGFR-2

| Compound | Target | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) |

|---|---|---|---|---|

| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | - | - |

| VH02 | VEGFR-2 | 560 | EA.hy926 | >7.5 |

| W13 | VEGFR-2 | 1.6 | HGC-27 | 0.36 |

Interactions with G-Quadruplex DNA Structures

G-quadruplexes (G4s) are non-canonical, four-stranded nucleic acid structures that can form in guanine-rich sequences of DNA. These structures are prevalent in key genomic regions, such as telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. Small molecules that can bind to and stabilize G4 structures can interfere with critical cellular processes like transcription and replication in cancer cells.

While various heterocyclic compounds have been investigated as G4-DNA ligands, a review of the available scientific literature reveals no specific studies on the interaction between this compound or its direct derivatives and G-quadruplex DNA structures. The research on G4-DNA ligands has largely focused on other classes of molecules, such as naphthalenediimides, carbazoles, and berberine (B55584) derivatives. Therefore, the potential for this compound to act as a G4-DNA stabilizing agent remains an unexplored area of research.

Antimicrobial Efficacy Studies

Antibacterial Activity

The indazole nucleus is a component of various synthetic compounds that have been explored for a range of pharmacological activities, including antibacterial effects. However, specific research into the antibacterial efficacy of this compound against common pathogenic bacteria such as Staphylococcus aureus or Escherichia coli is not present in the available scientific literature.

Studies on other indazole derivatives have shown varied results. For instance, research on 6-bromo-1H-indazole bearing 1,2,3-triazole analogues indicated that some derivatives were moderately to potentially active against the Gram-positive bacterium Bacillus subtilis, but were not effective against Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa. This suggests that while the indazole scaffold has the potential for antibacterial activity, the specific substitutions on the ring are critical for determining the spectrum and potency of this activity. Without direct experimental data, the antibacterial profile of this compound remains unknown.

Antifungal and Anticandidal Properties

Similar to the antibacterial research, the indazole scaffold is recognized for its potential in developing antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health threat, driving the search for new therapeutic agents.

Despite the general interest in azole-containing compounds for antifungal drug discovery, there is a lack of specific studies investigating the antifungal or anticandidal properties of this compound. Research on other, structurally distinct indazole derivatives has shown some promise. For example, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide exhibited antifungal activity against Pythium aphanidermatum and Rhizoctonia solani. However, these findings cannot be directly extrapolated to predict the activity of this compound. The antifungal potential of this specific compound has not been reported in the reviewed literature.

Anti-inflammatory Research

Indazole-based compounds have been successfully developed as anti-inflammatory drugs, such as Bendazac and Benzydamine. The mechanism of action for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the inflammatory pathway.

Investigations into the anti-inflammatory potential of the 1-methyl-1H-indazole core have been conducted. One study on 4-substituted 1-methyl-1H-indazoles reported weak anti-inflammatory activities in animal models. However, this research focused on derivatives substituted at the 4-position of the indazole ring, which is structurally distinct from the 6-substituted this compound.

A comprehensive search of the scientific literature did not yield any studies specifically evaluating the anti-inflammatory properties of this compound or its derivatives, nor their activity as COX-1 or COX-2 inhibitors. Therefore, the anti-inflammatory profile of this compound remains to be determined.

Neurological and Central Nervous System (CNS) Activity Investigations

The unique structure of the 1-methyl-1H-indazole core makes it a candidate for investigation in the context of neurological and central nervous system (CNS) disorders. The ability of small molecules to cross the blood-brain barrier and interact with CNS targets is a key area of pharmaceutical research. The (1-methyl-1H-indazol-6-yl)amine structure is noted as a building block in the synthesis of pharmaceuticals targeting neurological disorders.

However, specific studies detailing the neurological or CNS activity of this compound are not available in the current body of scientific literature. While related indazole compounds have been synthesized and evaluated for various CNS applications, direct experimental data on the neurological effects of this compound have not been published. Consequently, its potential to modulate CNS pathways is currently uncharacterized.

Neuroprotective Potentials

While direct studies on this compound derivatives for neuroprotection are not extensively documented, research on structurally related indazole compounds suggests a potential avenue for exploration. For instance, a study on 6-hydroxy-1H-indazole demonstrated a neuroprotective role for dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov In this research, treatment with 6-hydroxy-1-H-indazole was found to decrease the loss of dopaminergic neurons, increase dopamine (B1211576) concentration, and alleviate behavioral damage. nih.gov These findings suggest that the indazole scaffold is a promising starting point for developing novel neuroprotective agents. Further investigation is needed to determine if derivatives of this compound exhibit similar or enhanced neuroprotective properties.

Antidepressant-like Effects

The potential for this compound derivatives to exert antidepressant-like effects remains an area with limited specific investigation. Broadly, heterocyclic compounds are of significant interest in the development of novel treatments for depression. However, current published research does not specifically address the antidepressant activity of this particular class of indazole derivatives. The development of new therapeutic agents for depression is a critical area of research, and the unique structure of these indazole compounds may offer a foundation for future studies.

Modulation of Wnt Signaling Pathway Components (e.g., Notum Inhibition)

Derivatives of the indazole scaffold have emerged as potent inhibitors of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway by deacylating Wnt proteins. rsc.orgucl.ac.uk The inhibition of Notum can restore Wnt signaling, a process that is crucial for tissue homeostasis and regeneration, and whose downregulation is implicated in pathologies such as Alzheimer's disease and osteoporosis. ucl.ac.ukacs.org

Through structure-based drug design and optimization of initial fragment screening hits, highly potent indazole-based inhibitors of Notum have been identified. rsc.org These compounds have been shown to restore Wnt signaling in cell-based reporter assays. nih.gov

Table 1: In Vitro Activity of an Indazole-based Notum Inhibitor

| Compound | Target | Assay | Activity (IC₅₀) |

|---|

This table showcases the potent inhibitory activity of an optimized indazole derivative against the Notum enzyme. rsc.org

The development of these specific inhibitors provides valuable chemical tools to explore the therapeutic potential of Notum inhibition in diseases driven by suppressed Wnt signaling. rsc.org

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

GPR84 is a proinflammatory G-protein-coupled receptor that is considered a therapeutic target for a range of conditions including inflammation, metabolic disorders, and lung diseases. bioworld.com Recent research has identified furoindazole derivatives as potent antagonists of the human GPR84 receptor. bioworld.com

In cellular assays, an exemplified compound from this series demonstrated high antagonistic activity, highlighting the potential of the indazole core in developing selective GPR84 modulators. bioworld.com The inhibition of GPR84 is known to suppress the migration of neutrophils and macrophages and reduce the release of inflammatory cytokines. liminalbiosciences.com

Table 2: Activity of a Furoindazole Derivative against GPR84

| Compound Class | Target | Assay Type | Activity (IC₅₀) |

|---|

This table presents the significant antagonistic potency of a representative furoindazole derivative at the GPR84 receptor. bioworld.com

Other Therapeutic Areas of Research

Antidiabetic Research

The application of this compound derivatives in antidiabetic research is not well-established in the current scientific literature. While various heterocyclic compounds, including some indazole analogues, have been explored for their potential to manage blood glucose levels, specific studies focusing on derivatives of this compound are lacking. arabjchem.org The search for novel antidiabetic agents is ongoing, and this chemical class could be a subject of future investigations.

Antihypertensive Research

The indazole scaffold is present in several compounds investigated for their effects on blood pressure and related systems. arabjchem.org A notable example is 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a potent 5-HT2 receptor agonist that was shown to significantly lower intraocular pressure, a form of localized hypertension, in conscious ocular hypertensive monkeys. nih.gov

Furthermore, the well-established oncology drug Axitinib, an indazole derivative, functions as a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors. researchgate.netchemicalbook.com While its primary application is in cancer, its mechanism of inhibiting angiogenesis is fundamentally linked to the vasculature. researchgate.net Similarly, Pazopanib is another multi-targeted tyrosine kinase inhibitor with an indazole core structure, used in cancer therapy, that also targets VEGF receptors. nih.gov The chemical structure of Pazopanib is based on a (2,3-dimethyl-2H-indazol-6-yl)methylamino moiety, which is closely related to the this compound core. researchgate.net

Table 3: Ocular Hypotensive Activity of an Indazole Derivative

| Compound | Model | Effect | Magnitude of Reduction |

|---|

This table details the significant effect of an indazole analogue on intraocular pressure. nih.gov

Antiprotozoal Activity

Derivatives of the indazole scaffold have demonstrated significant potential as antiprotozoal agents, exhibiting inhibitory activity against a range of parasitic protozoa. Research has particularly focused on species of Leishmania and Trypanosoma, the causative agents of leishmaniasis and trypanosomiasis, respectively.

Hybrid molecules combining indazole and 2-pyrone scaffolds have been synthesized and evaluated for their efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govrsc.org In these studies, several derivatives displayed notable antileishmanial effects. For instance, the compound 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione, designated as 6f , emerged as a highly active agent against both the axenic and intramacrophage amastigote forms of L. donovani. nih.gov Another derivative, 5f , which is substituted with a chlorine atom at the C-3 position and an ethyl group at the N-1 position, also showed significant activity. nih.gov

Further investigations into 3-chloro-6-nitro-1H-indazole derivatives revealed their biological potency against three species of Leishmania: L. infantum, L. tropica, and L. major. nih.gov The inhibitory effectiveness of these derivatives was found to be dependent on the specific heterocyclic rings attached to the indazole core, with compounds containing a triazole moiety proving more efficient than those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov One particular compound from this series was identified as a promising inhibitor of Leishmania major growth. nih.gov

The scope of antiprotozoal indazoles extends to N-oxide derivatives, which have been assessed for their leishmanicidal and antichagasic properties. uchile.cl Notably, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide displayed activity against three different Leishmania strains. uchile.cl Additionally, research into 3-alkoxy-1-benzyl-5-nitroindazole derivatives has demonstrated potent and selective inhibition of intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana. mdpi.com

Studies on 2-phenyl-2H-indazole derivatives have shown their potent activity against the intestinal protozoan Entamoeba histolytica, with several compounds exhibiting IC₅₀ values below 0.050 µM. nih.gov The activity of certain indazole-related structures has also been noted against Trypanosoma brucei, the agent of African trypanosomiasis. rsc.org

| Compound | Target Organism | Activity (IC₅₀) |

|---|---|---|

| 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione (6f) | Leishmania donovani (axenic amastigotes) | 2.48 ± 1.02 μM nih.gov |

| 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione (6f) | Leishmania donovani (intramacrophage amastigotes) | 2.25 ± 1.89 μM nih.gov |

| Compound 5f (C-3 chloro, N-1 ethyl substituted) | Leishmania donovani (axenic amastigotes) | 10.99 ± 1.79 μM nih.gov |

| Compound 5f (C-3 chloro, N-1 ethyl substituted) | Leishmania donovani (intramacrophage amastigotes) | 6.50 ± 1.25 μM nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazole derivatives | Leishmania amazonensis (intracellular amastigotes) | 0.43–5.6 µM mdpi.com |

| 3-alkoxy-1-benzyl-5-nitroindazole derivatives | Leishmania infantum (intracellular amastigotes) | 1.2–3.8 µM mdpi.com |

| 3-alkoxy-1-benzyl-5-nitroindazole derivatives | Leishmania mexicana (intracellular amastigotes) | 1–2.2 µM mdpi.com |

| 2-phenyl-2H-indazole derivatives (best performers) | Entamoeba histolytica | < 0.050 µM nih.gov |

Broad-Spectrum Enzyme Inhibition

Indazole derivatives have been identified as potent inhibitors of various enzymes, indicating their potential therapeutic applications in a range of diseases, including neuropsychiatric and neurodegenerative disorders. researchgate.netdntb.gov.ua Key targets include monoamine oxidases (MAO) and cholinesterases.

A series of C5- and C6-substituted indazole derivatives has been shown to potently inhibit human monoamine oxidase B (MAO-B), with all tested compounds in one study displaying submicromolar IC₅₀ values. researchgate.net Specifically, substitutions at the C5 position of the indazole ring yielded particularly potent MAO-B inhibition, with IC₅₀ values ranging from 0.0025 to 0.024 µM. researchgate.net While the inhibition of MAO-A was generally less pronounced, one derivative was identified as a submicromolar inhibitor of this isoform as well. researchgate.net Further research into 5-substituted-1H-indazoles, which incorporated a 1,2,4-oxadiazole (B8745197) ring, led to the discovery of a highly potent and selective human MAO-B inhibitor with an IC₅₀ value of 52 nM. researchgate.net

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. nih.gov Indazole-based compounds have shown significant promise in this area. A hybrid library of indazole-based thiadiazole-containing thiazolidinone moieties was synthesized and screened for their inhibitory profiles against both AChE and BuChE. nih.gov Several of these derivatives demonstrated potent inhibitory activity, with IC₅₀ values in the submicromolar to low micromolar range. nih.gov For example, compound 9 from this series, which features a trifluoro group at the para-position of a phenyl ring, was found to be the most potent AChE inhibitor with an IC₅₀ of 0.86 ± 0.30 μM. nih.gov

Furthermore, thiazoloindazole-based derivatives have been developed as selective AChE inhibitors. nih.gov Molecular docking studies guided the synthesis of compounds, leading to the identification of derivatives with remarkable IC₅₀ values of less than 1.0 μM. nih.gov One derivative, Tl45b , which contains a bis(trifluoromethyl)phenyl-triazolyl group, exhibited superior performance with an IC₅₀ of 0.071 ± 0.014 μM. nih.gov In another study focusing on selective BChE inhibition, a series of 17 indazole derivatives was synthesized, from which compound 4q was identified as a potent and selective inhibitor of BChE. monash.eduum.edu.my

| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀) |

|---|---|---|

| C5-substituted indazole derivatives | Human MAO-B | 0.0025–0.024 µM researchgate.net |

| Compound 5c | Human MAO-A | 0.745 µM researchgate.net |

| Compound 20 (1,2,4-oxadiazole derivative) | Human MAO-B | 52 nM researchgate.net |

| Indazole-thiadiazole-thiazolidinone (Compound 9) | AChE | 0.86 ± 0.30 μM nih.gov |

| Indazole-thiadiazole-thiazolidinone derivatives | AChE | 0.86 ± 0.33 μM to 26.73 ± 0.84 μM nih.gov |

| Indazole-thiadiazole-thiazolidinone derivatives | BuChE | 0.89 ± 0.12 μM to 27.08 ± 0.19 μM nih.gov |

| Thiazoloindazole-based derivative (Tl45b) | AChE | 0.071 ± 0.014 μM nih.gov |

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indazol 6 Yl Methanamine Analogues

Methodologies Employed for SAR Elucidation

The elucidation of SAR for indazole analogues involves a combination of synthetic chemistry, in vitro biological assays, and computational modeling. Synthetic methodologies focus on creating a diverse library of compounds by modifying the indazole core, the methanamine side chain, and any linker substructures. These modifications often involve introducing various substituents with different electronic and steric properties.

Once synthesized, the biological activity of these analogues is assessed through various in vitro assays, such as enzyme inhibition assays or cell-based proliferation assays. rsc.org For instance, the antiproliferative activity of indazole derivatives has been screened against various cancer cell lines to determine their IC50 values. rsc.org

Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are also employed. Molecular docking helps in predicting the binding modes of the analogues within the active site of a target protein, providing insights into key interactions. researchgate.net QSAR models are then developed to correlate the structural features of the compounds with their biological activities, aiding in the design of more potent analogues.

Impact of Structural Modifications on Biological Activity

Structural modifications to the (1-methyl-1H-indazol-6-yl)methanamine scaffold can have a profound impact on biological activity. These modifications are typically explored at three main positions: the indazole core, the methanamine side chain, and any linking moieties.

The nature and position of substituents on the indazole ring are critical determinants of biological activity. nih.gov SAR studies have shown that both electron-donating and electron-withdrawing groups can influence the potency of indazole derivatives. researchgate.net For example, the introduction of halogenated and electron-withdrawing substituents has been shown to enhance the bactericidal and antifungal properties of some indazole derivatives. ontosight.ai

The position of substitution also plays a crucial role. Studies on different series of indazole derivatives have highlighted that substitutions at specific positions, such as the 3, 4, 5, and 6-positions, can significantly modulate their inhibitory activities against various targets. nih.govnih.gov For example, in a series of 1H-indazole derivatives, the presence of a methyl group on the indazole phenyl ring led to a remarkable increase in activity. nih.gov

Table 1: Impact of Indazole Core Substituents on Biological Activity

| Compound | Substituent on Indazole Core | Observed Activity |

|---|---|---|

| Analogue A | 4-Fluoro | Increased enzymatic and cellular potency nih.gov |

| Analogue B | 5-Methoxy | Higher potency compared to methyl group at the same position nih.gov |

| Analogue C | 6-Bromo | Potent inhibitory activity nih.gov |

Variations in the methanamine side chain can significantly affect the pharmacological profile of the analogues. Modifications can include altering the length of the alkyl chain, introducing cyclic moieties, or replacing the amine with other functional groups. These changes can influence the compound's interaction with the target, as well as its physicochemical properties like solubility and membrane permeability.

For instance, in some indazole series, the N-ethylpiperazine group was found to be important for enzyme inhibitory and cellular activity. nih.gov The stereochemistry of substituents on the side chain can also be a critical factor, with different isomers exhibiting varying levels of activity. nih.gov

Studies on indazole-3-carboxamides have demonstrated that the regiochemistry of the amide linker is critical for the inhibition of calcium influx. nih.gov A specific 3-carboxamide regiochemistry was found to be essential for activity, while the reverse amide isomer was inactive. nih.gov This highlights the precise geometric requirements for effective ligand-target interactions.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis aims to identify the low-energy, bioactive conformation that is responsible for the interaction with the biological target. This is often achieved through a combination of computational methods, such as molecular mechanics and quantum mechanics calculations, and experimental techniques like X-ray crystallography and NMR spectroscopy.

For flexible molecules like this compound analogues, which possess rotatable bonds, multiple conformations can exist. Identifying the specific conformation that binds to the target is a key aspect of SAR studies. Strategies such as conformational restriction, where flexible parts of the molecule are rigidified, can be employed to lock the molecule in a specific conformation and probe its bioactivity. acs.orgacs.org This approach has been used to develop subtype-selective ligands. acs.orgacs.org

Ligand-Target Interaction Analysis and Binding Hypotheses

Understanding the interactions between a ligand and its target protein at the molecular level is fundamental to rational drug design. Molecular docking studies are frequently used to predict the binding mode of indazole analogues within the active site of their target. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. nih.gov

For instance, docking studies of indazole derivatives have shown that the indazole core can form important hydrogen bonds with the hinge region of protein kinases. nih.gov The pyridinic nitrogen of the indazole ring has been observed to form strong hydrogen contacts with amino acid residues like threonine. nih.gov These computational models, often validated by experimental data, lead to the formulation of binding hypotheses that can guide the design of new, more potent inhibitors.

Table 2: Key Ligand-Target Interactions for Indazole Analogues

| Interaction Type | Interacting Moiety on Ligand | Interacting Residue on Target | Significance |

|---|---|---|---|

| Hydrogen Bonding | Indazole core (NH, N) | Hinge region amino acids (e.g., Glu, Cys) nih.gov | Anchors the ligand in the binding pocket |

| Hydrophobic Interactions | Phenyl ring, alkyl substituents | Hydrophobic pocket of the target nih.gov | Contributes to binding affinity |

Molecular Mechanisms of Action of 1 Methyl 1h Indazol 6 Yl Methanamine Analogues

Identification and Characterization of Specific Molecular Targets

Analogues of (1-methyl-1H-indazol-6-yl)methanamine have been identified as versatile scaffolds that can interact with a range of biological targets, including enzymes and receptors. This section details the binding and inhibition profiles of these compounds.

Indazole derivatives have demonstrated significant inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. The indazole moiety often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.

One area of notable activity is the inhibition of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their PLK4 inhibitory activity. Compound K22 from this series displayed remarkable potency with an IC50 value of 0.1 nM. researchgate.net

Another important target for indazole-based compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. A series of 3-amino-1H-indazole derivatives were synthesized, with compound W24 showing broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values in the low micromolar range. sci-hub.se

Furthermore, indazole analogues have been developed as inhibitors of other kinases, including Aurora kinases, vascular endothelial growth factor receptor 2 (VEGFR-2), extracellular signal-regulated kinase 1/2 (ERK1/2), fibroblast growth factor receptors (FGFRs), and epidermal growth factor receptor (EGFR). nih.govresearchgate.net For instance, a 1H-indazole amide derivative showed potent enzymatic and cellular activity toward ERK1/2 with an IC50 value in the nanomolar range. researchgate.net Another derivative displayed strong potency against EGFR and its T790M mutant with IC50 values of 8.3 nM and 5.3 nM, respectively. researchgate.net

| Compound Analogue | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | PLK4 | 0.1 |

| 3-amino-1H-indazole derivative (W24) | PI3K/AKT/mTOR pathway (cellular assay) | 430 - 3880 |

| 1H-indazole amide derivative | ERK1/2 | 9.3 - 25.8 |

| 1H-indazole derivative | FGFR1 | 2000 |

| 1H-indazole derivative | FGFR2 | 800 |

| 1H-indazole derivative | FGFR3 | 4500 |

| 1H-indazole derivative (Compound 109) | EGFR | 8.3 |

| 1H-indazole derivative (Compound 109) | EGFR T790M | 5.3 |

In addition to enzyme inhibition, indazole-containing compounds have been shown to interact with various G-protein coupled receptors (GPCRs), demonstrating their potential as modulators of neurotransmission and other physiological processes.

A series of indazole and piperazine-based compounds have been synthesized and evaluated for their binding affinities to dopamine (B1211576) D2, and serotonin 5-HT1A and 5-HT2A receptors. nih.gov These receptors are important targets for the treatment of schizophrenia. The affinity of these compounds was influenced by the substituents on the aryl part of the piperazine moiety. nih.gov

Indazole derivatives have also been investigated as ligands for other receptors. For example, 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives have been shown to be selective ligands for the I2 imidazoline receptor, with some compounds exhibiting Ki values in the nanomolar range. researchgate.net Additionally, certain indazole-carboxamide derivatives have been reported to have binding affinity for the cannabinoid CB1 receptor. researchgate.net

| Compound Analogue | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Indazole-piperazine derivative | Dopamine D2 | Variable (substituent-dependent) |

| Indazole-piperazine derivative | Serotonin 5-HT1A | Variable (substituent-dependent) |

| Indazole-piperazine derivative | Serotonin 5-HT2A | Variable (substituent-dependent) |

| 4-chloroindazim | Imidazoline I2 | 32.5 |

| Indazole-carboxamide derivative (S-form) | Cannabinoid CB1 | 78.4 |

Elucidation of Intracellular Signaling Pathway Modulation

The interaction of this compound analogues with their molecular targets can lead to the modulation of complex intracellular signaling pathways, ultimately affecting various cellular functions.

As potent kinase inhibitors, indazole derivatives can significantly impact downstream signaling cascades. For example, by inhibiting the PI3K/AKT/mTOR pathway, the 3-amino-1H-indazole derivative W24 was found to induce G2/M cell cycle arrest and apoptosis. sci-hub.se This was associated with the regulation of downstream effector proteins such as Cyclin B1, BAD, and Bcl-xL. sci-hub.se

The mitogen-activated protein kinase (MAPK) cascade is another critical signaling pathway that can be modulated by indazole analogues. core.ac.uk Inhibition of kinases like ERK1/2 by these compounds can disrupt the signaling flow that regulates cell proliferation, differentiation, and survival.

Furthermore, some indazole derivatives have the potential to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is crucial for cytokine signaling and immune responses, and its dysregulation is implicated in various diseases. frontiersin.orgnih.gov

The modulation of signaling pathways by this compound analogues translates into observable effects on various cellular processes. The inhibition of the PI3K/AKT/mTOR pathway by compound W24 not only affected the cell cycle and apoptosis but also inhibited the migration and invasion of cancer cells. sci-hub.se This was achieved by decreasing the expression of proteins related to the epithelial-mesenchymal transition (EMT) and reducing the mRNA levels of Snail, Slug, and HIF-1α. sci-hub.se

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. researchgate.net Some pyrazole (B372694) derivatives, which share a diazole ring structure with indazoles, have been shown to inhibit NF-κB signaling. nih.gov This suggests that indazole analogues may also possess anti-inflammatory properties by modulating this pathway. By inhibiting NF-κB activation, these compounds could suppress the expression of pro-inflammatory cytokines and mediators. researchgate.netnih.gov

Preclinical Research and Drug Discovery Applications

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is a critical first step in the drug discovery process. For the indazole class, lead compounds are often identified through high-throughput screening of compound libraries or through the rational design of molecules that are expected to interact with a specific biological target. Once a lead compound with desired biological activity is identified, it undergoes an optimization process to improve its potency, selectivity, and pharmacokinetic properties.

Common optimization strategies for indazole derivatives include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs of the lead compound with systematic modifications to different parts of the molecule. For example, in the development of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors, researchers synthesized various analogs to understand how different substituents on the benzenesulfonamide ring affect the inhibitory activity. rsc.orgnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile.

Scaffold Hopping: This involves making significant changes to the core structure of the lead compound while maintaining its key binding features. This can lead to the discovery of novel chemical classes with improved properties. A novel series of indazole/indole derivatives were discovered as glucagon receptor (GCGR) antagonists through scaffold hopping. nih.gov

For instance, in the development of anticancer agents, a series of indazole derivatives were synthesized, and their antiproliferative activities were evaluated. Through these studies, compound 2f was identified as a potent inhibitor of several cancer cell lines. researchgate.netnih.gov The optimization process for this compound involved modifying the substituents at the C3 and C6 positions of the indazole ring to enhance its anticancer activity. researchgate.netnih.gov

Virtual Screening and Computational Drug Design Approaches

Computational methods play a crucial role in modern drug discovery by accelerating the identification and optimization of lead compounds. These approaches are particularly useful for exploring the vast chemical space and predicting the potential of molecules to interact with a biological target.

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a 3D model of a biological target to identify molecules that are likely to bind to it. This approach was used in the design of indazole derivatives with specific interactions with target biomolecules.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, allowing researchers to understand the key interactions that drive binding. In a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives, molecular docking was used to study the binding of these compounds to the PLK4 kinase domain. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to guide the optimization of lead compounds.

These computational approaches have been successfully applied to the discovery of various indazole-based inhibitors. For example, computational methods were used to design novel indazole derivatives with better binding affinity and significant interactions with the VEGFR-2 enzyme. nih.gov

In Vitro Efficacy Evaluation Models

Once potential drug candidates are identified through screening or design, their efficacy is evaluated using in vitro models. These models are essential for confirming the biological activity of the compounds and for understanding their mechanism of action.

Common in vitro models used for evaluating indazole derivatives include:

Enzyme Inhibition Assays: These assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme. For example, the inhibitory activity of N-(1H-indazol-6-yl)benzenesulfonamide derivatives against PLK4 kinase was determined using an in vitro enzyme activity assay. rsc.orgnih.gov

Cell-Based Assays: These assays are used to evaluate the effect of a compound on cultured cells. For example, the antiproliferative activity of indazole derivatives has been tested against various human cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cells. researchgate.net

Apoptosis Assays: These assays are used to determine whether a compound induces programmed cell death (apoptosis) in cancer cells. One study showed that an indazole derivative, compound 2f , promoted the apoptosis of 4T1 breast cancer cells. researchgate.netnih.gov

The results from these in vitro studies provide crucial information about the potency and efficacy of the compounds, which helps in selecting the most promising candidates for further development.

Translational Research Perspectives for Developing Therapeutic Candidates

Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. For indazole-based compounds, the ultimate goal of preclinical research is to develop them into effective therapeutic agents for treating human diseases.

The development of indazole derivatives as therapeutic candidates involves several key considerations:

In Vivo Efficacy: Promising compounds identified from in vitro studies are further evaluated in animal models of disease to assess their efficacy in a living organism. For example, the indazole derivative GDC-0941, a potent PI3K inhibitor, has been evaluated in human clinical trials for the treatment of cancer. researchgate.net

Pharmacokinetics and ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Studies are conducted to ensure that the compound has favorable pharmacokinetic properties, such as good oral bioavailability and a suitable half-life. For example, a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives included an evaluation of their stability in human liver microsomes and their pharmacokinetic properties. rsc.orgnih.gov

Biomarker Development: Identifying biomarkers that can predict a patient's response to a particular drug is becoming increasingly important in personalized medicine. For indazole-based kinase inhibitors, biomarkers could include the mutation status of the target kinase or the activation state of a downstream signaling pathway.

The successful translation of a preclinical candidate into a clinically approved drug is a long and complex process that requires a multidisciplinary approach. The diverse biological activities of indazole derivatives make them a promising class of compounds for the development of new therapies for a range of diseases, including cancer and metabolic disorders. nih.govdoi.org

Future Perspectives and Emerging Research Directions for 1 Methyl 1h Indazol 6 Yl Methanamine

Exploration of Novel Therapeutic Opportunities and Disease Areas

The unique structure of (1-methyl-1H-indazol-6-yl)methanamine makes it a valuable building block for the development of new therapeutic agents. upenn.edu Researchers are actively exploring its potential in various disease areas, primarily focusing on oncology and neurology.

In the realm of cancer therapy , the indazole nucleus is a well-established scaffold for the design of kinase inhibitors. Numerous indazole derivatives have been synthesized and evaluated for their ability to target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives of the parent 1H-indazole scaffold have shown potent inhibitory activity against targets like Polo-like kinase 4 (PLK4), a key regulator of mitosis that is overexpressed in several cancers. The development of highly selective PLK4 inhibitors based on an N-(1H-indazol-6-yl)benzenesulfonamide core highlights the potential for developing targeted cancer therapies. nih.gov Future research on this compound could therefore focus on its derivatization to create novel kinase inhibitors targeting PLK4 or other cancer-related kinases.

Beyond oncology, there is a growing interest in the application of indazole derivatives for neurological disorders . The structural features of these compounds allow them to potentially interact with targets within the central nervous system. While specific studies on this compound in this area are still emerging, the broader class of indazoles has been investigated for conditions like Parkinson's disease. For example, a novel scaffold of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine has been identified as a positive allosteric modulator of metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for Parkinson's disease therapy. researchgate.net This suggests a promising avenue for future research into analogues of this compound for neurodegenerative diseases.

Table 1: Potential Therapeutic Targets for Indazole Scaffolds

| Therapeutic Area | Potential Protein Targets | Rationale for Exploration |

| Oncology | Polo-like kinase 4 (PLK4), Fibroblast growth factor receptors (FGFRs), Fms-like tyrosine kinase 3 (FLT3) | Kinase inhibition is a validated strategy in cancer therapy; indazoles are effective kinase-binding scaffolds. nih.govupenn.eduuni.lu |

| Neurological Disorders | Metabotropic glutamate receptor 4 (mGlu4) | Modulation of neurotransmitter receptors is a key approach for treating neurodegenerative diseases. researchgate.net |

Development of Advanced Synthetic Methodologies for Complex Analogues

The exploration of novel therapeutic opportunities is intrinsically linked to the development of advanced synthetic methodologies that allow for the creation of diverse and complex analogues of this compound. The synthesis of substituted indazoles can be challenging, often yielding mixtures of N1 and N2 isomers. magtechjournal.com Therefore, a key focus of future research will be the development of regioselective synthetic routes.

Several modern synthetic techniques are being applied to the synthesis of indazole derivatives. These include:

Palladium-catalyzed cross-coupling reactions: Techniques like the Suzuki-Miyaura coupling and Sonogashira coupling are instrumental in introducing a wide range of substituents onto the indazole core, enabling the synthesis of complex analogues with tailored biological activities. For instance, the Sonogashira coupling has been utilized in the synthesis of potent PLK4 inhibitors. nih.gov

C-H activation and amination: Direct C-H functionalization is an increasingly important tool in medicinal chemistry for its efficiency. Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an efficient route to 1H-indazoles. uni.lu

Multi-step synthetic pathways: The construction of highly functionalized indazole derivatives often requires sophisticated multi-step syntheses. These routes may involve protection-deprotection strategies and a sequence of carefully orchestrated reactions to build the final complex molecule.

Future efforts in this area will likely focus on developing more efficient, scalable, and environmentally friendly synthetic methods. The use of flow chemistry and automated synthesis platforms could accelerate the discovery and optimization of novel analogues of this compound.

Table 2: Advanced Synthetic Methodologies for Indazole Derivatives

| Synthetic Methodology | Description | Potential Application for this compound Analogues |

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds, allowing for diverse functionalization of the indazole ring. nih.gov | Introduction of various aryl, alkyl, and other functional groups to modulate biological activity. |

| C-H Activation/Amination | Direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. uni.lu | Efficient construction of the core indazole scaffold and its subsequent modification. |

| Multi-step Synthesis | Sequential chemical reactions to build complex molecular architectures. | Creation of highly tailored and potent derivatives with specific therapeutic targets in mind. |

Integration with Proteomics and Target Deconvolution Studies

A significant future direction for research on this compound and its derivatives lies in the integration with chemical proteomics to identify their molecular targets and elucidate their mechanisms of action. Techniques such as Activity-Based Protein Profiling (ABPP) are powerful tools for identifying the protein targets of small molecules in a native biological context.

While specific proteomics studies on this compound have not yet been reported, the principles of these techniques offer a clear path forward. ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for their identification and quantification by mass spectrometry. For a compound like this compound, a derivative could be synthesized to incorporate a reactive group and a reporter tag, transforming it into a chemical probe. This probe could then be used to screen cell lysates or even live cells to identify its protein binding partners.

Target deconvolution, the process of identifying the specific molecular targets responsible for a drug's therapeutic effects, is another critical area. A combination of affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners, and quantitative mass spectrometry can be employed. Identifying the direct targets of this compound derivatives would be a major step towards understanding their biological function and optimizing their therapeutic potential.

Application in Advanced Drug Delivery Systems and Nanomedicine Research

The application of this compound in advanced drug delivery systems and nanomedicine represents a largely unexplored but highly promising research avenue. Encapsulating the compound or its derivatives within nanoparticles, liposomes, or other nanocarriers could offer several advantages, including:

Improved solubility and bioavailability: Many small molecule drugs suffer from poor water solubility, which can limit their therapeutic efficacy. Nanoparticle-based formulations can enhance solubility and improve the pharmacokinetic profile of the drug.

Targeted delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that direct them to specific tissues or cell types, such as cancer cells. This can increase the drug's concentration at the site of action while minimizing off-target side effects.

Controlled release: Drug delivery systems can be designed to release the encapsulated compound in a sustained or triggered manner, providing better control over the drug's concentration in the body over time.

While research in this area for this specific compound is in its infancy, the broader field of nanomedicine offers a wealth of technologies that could be adapted. Future studies could involve the formulation of this compound into various nanocarriers and the evaluation of their efficacy in preclinical models of cancer or neurological disorders. The development of such advanced drug delivery systems could significantly enhance the therapeutic potential of this promising indazole derivative.

Q & A

Q. What are the common synthetic routes for (1-methyl-1H-indazol-6-yl)methanamine?

A typical synthesis involves nucleophilic substitution or reductive amination. For indazole derivatives, a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates alkylation of the indazole core. For example, benzyl bromide can react with 1-methyl-1H-indazole under basic conditions to introduce the methanamine group . Purification often employs recrystallization or chromatography to isolate the product in high purity.

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in sealed glass containers at 2–8°C, away from oxidizers and ignition sources . Emergency measures for spills include isolation, neutralization with inert absorbents, and disposal per local regulations .

Q. How is the purity of this compound characterized?

Analytical methods include:

- HPLC : ≥98% purity verification with UV detection .

- NMR Spectroscopy : Confirmation of structural integrity via ¹H/¹³C resonance peaks .

- Mass Spectrometry : High-resolution MS to validate molecular weight .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions (e.g., ambiguous NMR peaks) require cross-validation:

Q. What methodologies are effective for determining the crystal structure of derivatives?

Key steps include:

- Data Collection : High-resolution single-crystal X-ray diffraction (SXRD) with synchrotron sources.

- Structure Solution : SHELXD for phase determination and SHELXL for refinement, including anisotropic displacement parameters .

- Visualization : WinGX/ORTEP for anisotropic ellipsoid modeling and packing analysis .

Q. What strategies optimize the reactivity of the methanamine group in functionalization?

Reactivity modulation involves:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during synthesis .

- Reduction/Oxidation : LiAlH₄ for amine reduction or H₂O₂/KMnO₄ for oxidation to nitro/amide derivatives .

- Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination to introduce aryl/heteroaryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.